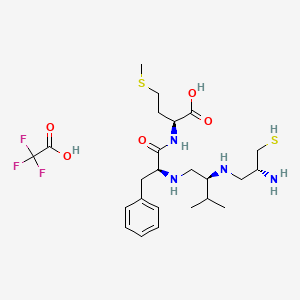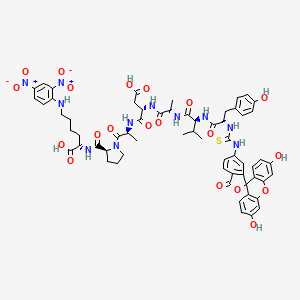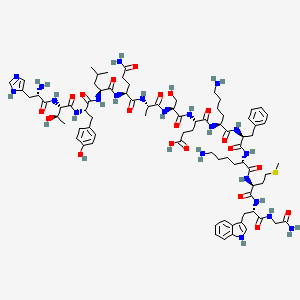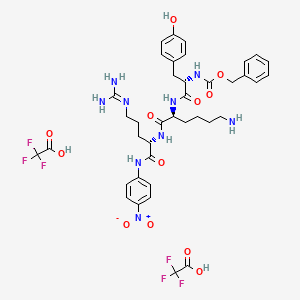
Boc-Gly-Arg-Arg-AMC acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Gly-Arg-Arg-AMC acetate, also known as Boc-GRRA-AMC, is a synthetic peptide used in scientific research. It is a pentapeptide composed of five amino acids—glycine, arginine, arginine, and alanine—attached to the Boc group (t-butyloxycarbonyl). Boc-GRRA-AMC is used in a variety of experiments and research applications, including biochemical and physiological studies, as it is an effective tool for studying the effects of peptides on cells and tissues.
科学研究应用
Boc-Gly-Arg-Arg-AMC acetate is used in a variety of scientific research applications. It is used to study the effects of peptides on cells and tissues, as well as to investigate the effects of peptides on protein-protein interactions and receptor-ligand binding. This compound has also been used to study the effects of peptides on enzyme activity and gene expression.
作用机制
Boc-Gly-Arg-Arg-AMC acetate acts as a peptide agonist, meaning that it binds to and activates certain receptors in the cell. This binding triggers a cascade of biochemical and physiological responses, which can be studied in a laboratory setting.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain receptors in the cell, which can lead to the release of hormones, neurotransmitters, and other signaling molecules. These molecules can then trigger a cascade of biochemical and physiological responses, such as increased cell proliferation, increased gene expression, and increased enzyme activity.
实验室实验的优点和局限性
The use of Boc-Gly-Arg-Arg-AMC acetate in lab experiments has several advantages. First, it is relatively easy to synthesize, making it an accessible tool for researchers. Second, it is a relatively small peptide, meaning that it can be used to study the effects of peptides on cells and tissues without introducing large amounts of peptide into the system. However, this compound also has several limitations. It is not as potent as some other peptides, meaning that it may not be suitable for studying some biochemical and physiological effects. In addition, the Boc group can be toxic to cells, so it must be used with caution.
未来方向
There are several possible future directions for research involving Boc-Gly-Arg-Arg-AMC acetate. One possible direction is to further investigate the effects of this compound on enzyme activity and gene expression. Another possible direction is to explore the use of this compound as a tool for developing new drugs and therapies. Finally, further research could be conducted to explore the potential toxicity of the Boc group and to develop methods for reducing its toxicity.
合成方法
Boc-Gly-Arg-Arg-AMC acetate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Boc group to the first amino acid, glycine, using a Boc-on-resin chemistry. The next four amino acids are then added sequentially, one at a time, to the growing peptide chain. Finally, the alanine is coupled to the peptide using a Fmoc-on-resin chemistry. This results in the formation of a this compound peptide.
属性
IUPAC Name |
acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWAEHIDWCJFF-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














